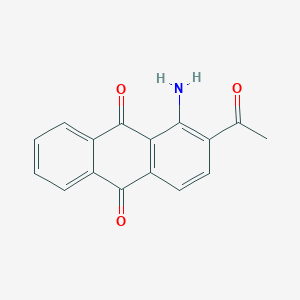
Molybdenum;sulfanylidenetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum;sulfanylidenetin is a compound that features molybdenum, a transition metal known for its high melting point and resistance to corrosion Molybdenum is essential for various biological processes and is utilized in numerous industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Molybdenum;sulfanylidenetin typically involves the reaction of molybdenum trioxide (MoO3) with hydrogen sulfide (H2S) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion:
MoO3+3H2S→MoS3+3H2O
Industrial Production Methods
Industrial production of this compound often involves the flotation process to separate molybdenum disulfide (MoS2) from other minerals. The concentrate is then roasted in air at around 600°C to produce molybdenum trioxide, which is subsequently reacted with hydrogen sulfide to form this compound .
化学反応の分析
Types of Reactions
Molybdenum;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form molybdenum trioxide.
Reduction: Reduced by hydrogen or carbon to form molybdenum metal.
Substitution: Reacts with halogens to form molybdenum halides.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at high temperatures.
Reduction: Uses hydrogen or carbon at elevated temperatures.
Substitution: Involves halogens like chlorine or fluorine under controlled conditions.
Major Products
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum metal (Mo)
Substitution: Molybdenum halides (e.g., MoCl5, MoF6)
科学的研究の応用
Molybdenum;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation.
Biology: Plays a role in enzyme functions, particularly in nitrogen fixation and sulfur metabolism.
Medicine: Investigated for its potential in cancer treatment and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, pigments, and corrosion inhibitors.
作用機序
The mechanism of action of Molybdenum;sulfanylidenetin involves its ability to cycle between different oxidation states, enabling it to participate in redox reactions. It acts as a cofactor for enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, facilitating various biochemical processes .
類似化合物との比較
Similar Compounds
- Molybdenum disulfide (MoS2)
- Molybdenum trioxide (MoO3)
- Molybdenum hexacarbonyl (Mo(CO)6)
Uniqueness
Molybdenum;sulfanylidenetin is unique due to its specific sulfur content, which imparts distinct chemical properties and reactivity compared to other molybdenum compounds. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and industrial applications .
特性
CAS番号 |
57485-07-1 |
|---|---|
分子式 |
MoSSn |
分子量 |
246.73 g/mol |
IUPAC名 |
molybdenum;sulfanylidenetin |
InChI |
InChI=1S/Mo.S.Sn |
InChIキー |
AOMQEZYFMWQBPE-UHFFFAOYSA-N |
正規SMILES |
S=[Sn].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


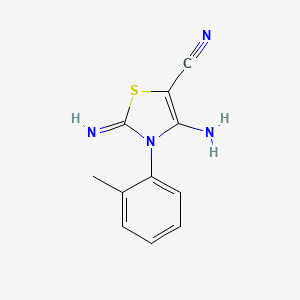

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
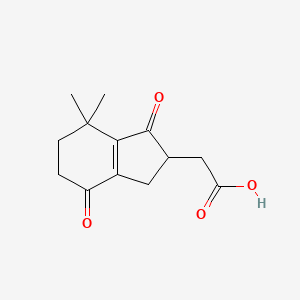
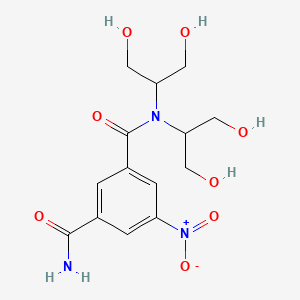

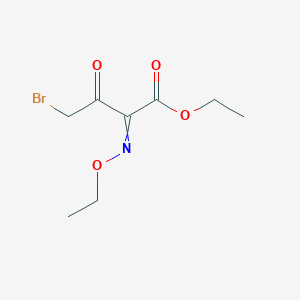
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
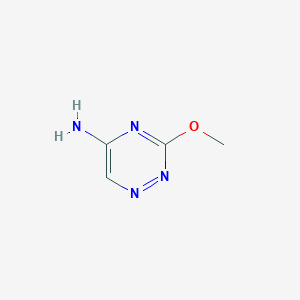
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

